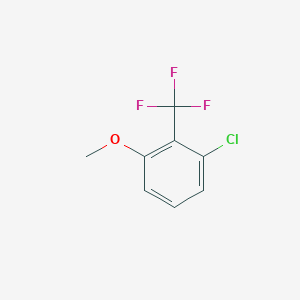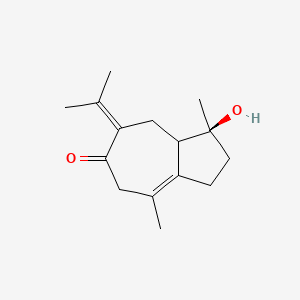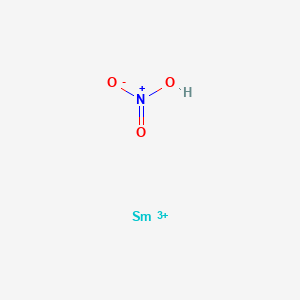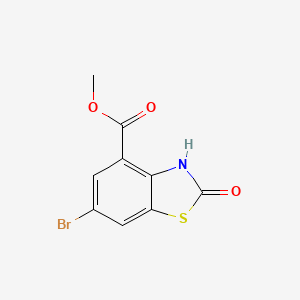![molecular formula C12H16BrNO2 B15052213 [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a benzyl group substituted with a bromine atom at the para position, an isopropyl group attached to an amino group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-benzyl chloride.
Amination: The 4-bromo-benzyl chloride is then reacted with isopropylamine under basic conditions to form [(4-Bromo-benzyl)-isopropyl-amino].
Acetylation: Finally, the [(4-Bromo-benzyl)-isopropyl-amino] is acetylated using acetic anhydride or acetyl chloride to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of brominated benzyl compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Bromo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid can be compared with similar compounds such as:
[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a chlorine atom instead of bromine.
[(4-Methyl-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a methyl group instead of bromine.
[(4-Nitro-benzyl)-isopropyl-amino]-acetic acid: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C12H16BrNO2 |
|---|---|
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
AQIVORVEXGUOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=C(C=C1)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-nitro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B15052151.png)

![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
![5-Bromo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15052180.png)
![6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15052188.png)
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)

![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
